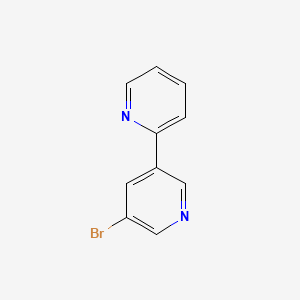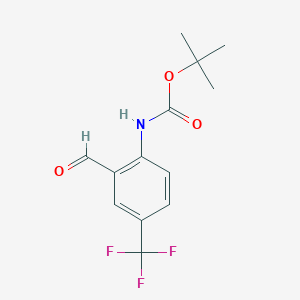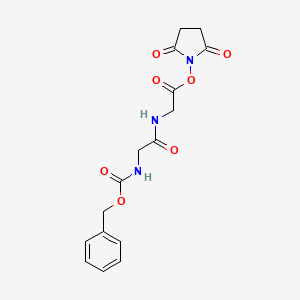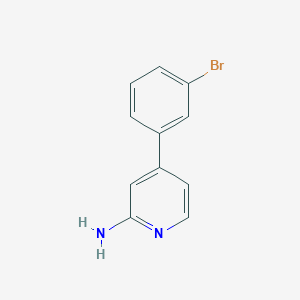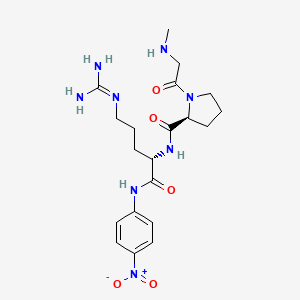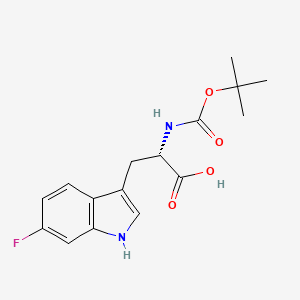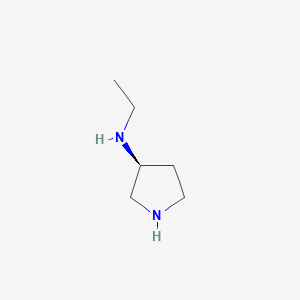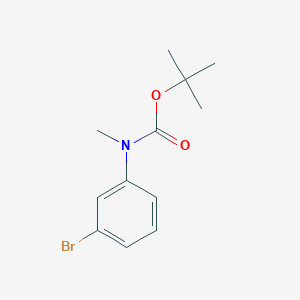
N-BOC-N-Methyl-3-bromoaniline
Übersicht
Beschreibung
“N-BOC-N-Methyl-3-bromoaniline” is a chemical compound that is often used in organic synthesis . The “N-BOC” part of the name refers to the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The “N-Methyl-3-bromoaniline” part of the name refers to the core structure of the molecule, which includes a bromine atom attached to the third carbon of an aniline ring .
Synthesis Analysis
The synthesis of “N-BOC-N-Methyl-3-bromoaniline” involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions . This process installs the Boc-masking group by reacting the amino-substrate . The deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of “N-BOC-N-Methyl-3-bromoaniline” includes a tert-butyloxycarbonyl (Boc) group and a 3-bromoaniline group . The Boc group is a carbamate functionality that is used to protect amines during organic synthesis . The 3-bromoaniline group consists of a bromine atom attached to the third carbon of an aniline ring .
Chemical Reactions Analysis
The key chemical reaction involved in the use of “N-BOC-N-Methyl-3-bromoaniline” is the deprotection of the N-Boc group . This process involves the use of oxalyl chloride in methanol, and it can be performed under room temperature conditions . The deprotection strategy involves the electrophilic character of oxalyl chloride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-BOC-N-Methyl-3-bromoaniline” include its molecular weight, density, and refractive index . The molecular weight is 208.26 , the density is 1.461 g/mL at 25 °C , and the refractive index is n20/D 1.6120 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
The preparation of new scaffolds for combinatorial chemistry involves the synthesis of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, which is a crown-shaped scaffold. This process includes steps such as ring expansion, diversification through reductive aminations and amidations, and transformations to introduce various functional groups, demonstrating the versatility of scaffold-based chemistry in drug discovery and development (Penning & Christoffers, 2012).
Another study focuses on brominated compounds, particularly Boc-protected (S)-serine methyl ester, which undergoes reactions to yield Boc-3-bromoalanine. This work contributes to the understanding of bromide binding in vanadate-dependent bromoperoxidases, illustrating the importance of brominated intermediates in studying enzyme mechanisms and potentially designing enzyme inhibitors (Kraehmer & Rehder, 2012).
Applications in Materials Science and Catalysis
Research on palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives showcases the application of Suzuki cross-coupling reactions to synthesize compounds with non-linear optical properties. This study highlights the potential of these compounds in materials science, particularly in the development of novel optical materials (Rizwan et al., 2021).
The exploration of Schiff base compounds, including N-(4-nitrobenzyl)-4-methyl bromo aniline, and their spectroscopic characterization through UV, IR, and NMR techniques, alongside computational methods, provides insights into the molecular structure and potential applications of these compounds as antimicrobial agents or in other fields of chemistry (Taşli et al., 2015).
Advanced Analytical Techniques
- The application of compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry (GC/qMS) for studying brominated organic compounds (BOCs) underscores the importance of precise analytical techniques in environmental science. This method aids in the investigation of BOC transformations in the environment, offering a tool for environmental monitoring and pollution source tracking (Zakon et al., 2016).
Safety And Hazards
“N-BOC-N-Methyl-3-bromoaniline” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves when handling this chemical .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPOFRPHNDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629458 | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-N-Methyl-3-bromoaniline | |
CAS RN |
57598-34-2 | |
| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

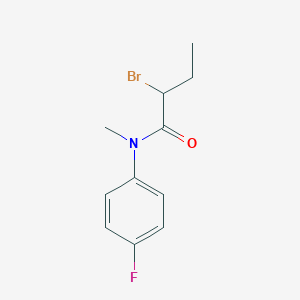
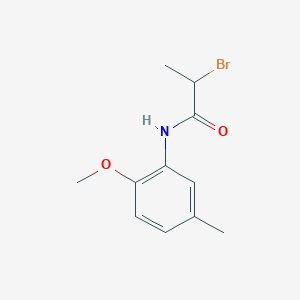
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)
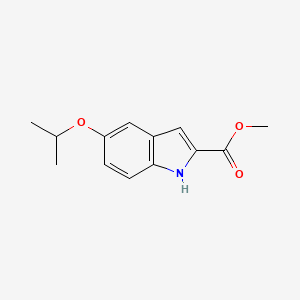
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
